molecular formula C8H11N3 B2788890 5-Amino-2-(cyclobutyl)pyrimidine CAS No. 1260833-10-0

5-Amino-2-(cyclobutyl)pyrimidine

Cat. No.: B2788890
CAS No.: 1260833-10-0
M. Wt: 149.197
InChI Key: SUYUPUXYACCYHP-UHFFFAOYSA-N
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Description

5-Amino-2-(cyclobutyl)pyrimidine ( 1260833-10-0) is a high-purity chemical compound with the molecular formula C8H11N3 and a molecular weight of 149.2 g/mol. It is supplied with a guaranteed purity of 95% or higher and is intended for Research and Development use only . As a pyrimidine derivative, this compound belongs to a class of heterocyclic aromatic compounds that are of immense importance in medicinal chemistry. The pyrimidine ring is a fundamental building block in nucleic acids and is found in a wide range of therapeutic agents . The cyclobutyl substituent on the pyrimidine ring is a structural feature of interest, as cyclobutane rings are present in several FDA-approved drugs, particularly in areas like oncology and metabolic diseases . Pyrimidine-based compounds are extensively researched for their diverse pharmacological activities, which include anti-inflammatory, antibacterial, antiviral, and anticancer properties . The structural versatility of the pyrimidine scaffold allows it to interact with various biological targets, making it a privileged structure in drug discovery for developing new treatments for infections, immunological disorders, and chronic pain . Researchers value 5-Amino-2-(cyclobutyl)pyrimidine as a versatile synthetic intermediate for constructing more complex molecules, studying structure-activity relationships (SAR), and exploring new biochemical pathways. This product is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

2-cyclobutylpyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3/c9-7-4-10-8(11-5-7)6-2-1-3-6/h4-6H,1-3,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUYUPUXYACCYHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2=NC=C(C=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 5 Amino 2 Cyclobutyl Pyrimidine and Analogues

Historical and Contemporary Approaches to Pyrimidine (B1678525) Ring Synthesis

The synthesis of the pyrimidine ring, a cornerstone of numerous biologically significant molecules, has evolved considerably over time. wikipedia.orgresearchgate.net Historically, the field was established through foundational reactions that are still relevant today, while contemporary methods offer greater efficiency, diversity, and more environmentally benign conditions. wikipedia.orgijsat.org

Condensation Reactions for Pyrimidine Core Formation

The principal and most traditional method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. wikipedia.org This general approach encompasses several named reactions and variations.

A foundational strategy is the Pinner synthesis , which traditionally involves the reaction of a β-dicarbonyl compound with an amidine. mdpi.com This method is effective for producing 2-substituted pyrimidines. wikipedia.org Variations of this reaction have been developed to accommodate a wider range of substrates, including β-keto esters and unsaturated ketones, often employing different catalysts and reaction conditions to improve yields. mdpi.com

Another classic and widely used method is the Biginelli reaction . This one-pot, three-component reaction involves the condensation of a β-ketoester, an aldehyde, and urea (B33335) (or thiourea). acs.orgchemicalbook.com While historically significant, modern adaptations of the Biginelli reaction focus on using new catalysts and conditions to enhance efficiency and product diversity. researchgate.net

Contemporary approaches to pyrimidine synthesis often utilize multicomponent reactions (MCRs) to build molecular complexity in a single step. mdpi.comacs.org These methods are prized for their atom economy and efficiency. Modern catalysts, including various transition metals like iridium and copper, as well as metal-free and nanoparticle-based systems, have been employed to facilitate these condensation reactions under milder conditions. mdpi.comorganic-chemistry.orgnih.gov For instance, iridium-catalyzed multicomponent synthesis allows for the formation of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

Reaction Type Key Reactants Primary Product Type Reference
Pinner Synthesisβ-Dicarbonyl compound, Amidine2-Substituted pyrimidines wikipedia.orgmdpi.com
Biginelli Reactionβ-Ketoester, Aldehyde, Urea/Thiourea (B124793)Dihydropyrimidinones acs.orgchemicalbook.com
Modern MCRAmidines, Alcohols, Ketones, etc.Polysubstituted pyrimidines mdpi.comacs.orgorganic-chemistry.org

Cyclization Strategies in 5-Aminopyrimidine (B1217817) Synthesis

The synthesis of 5-aminopyrimidines requires specific strategies that introduce the amino group at the C-5 position. One effective method involves the use of α-azidovinyl ketones, which undergo a [3+3] cycloaddition with amidines. mdpi.com This reaction, often carried out in the presence of a base like potassium carbonate, provides a direct route to polysubstituted 5-aminopyrimidines. mdpi.comresearchgate.net

Another approach utilizes vinyl azides, which are versatile synthons for nitrogen-containing heterocycles. researchgate.net An eco-friendly method has been developed for the synthesis of disubstituted 5-aminopyrimidines from vinyl azides and urea or thiourea under microwave irradiation in water. researchgate.net This protocol is noted for its high conversion rates, short reaction times, and clean reaction profiles. researchgate.net

Furthermore, 5-aminopyrimidines can be synthesized from β-formyl enamides through a samarium chloride-catalyzed cyclization with urea under microwave irradiation. organic-chemistry.org The modification of existing pyrimidine rings is another pathway; for example, introducing an amino group at the C-5 position of a pre-formed 2,4-diaminopyrimidine (B92962) ring has been explored to modify the biological activity of the parent compound. iiarjournals.orgnih.gov

Introduction of the Cyclobutyl Moiety at the C-2 Position of the Pyrimidine Ring

Attaching a cyclobutyl group specifically at the C-2 position of the pyrimidine ring is a key synthetic challenge. This is typically achieved by starting with a building block that already contains the cyclobutyl group.

Strategies for Cyclobutyl Group Incorporation

The most direct strategy for incorporating the cyclobutyl group at the C-2 position is to use cyclobutanecarboxamidine (B1598666) hydrochloride in a condensation reaction with a suitable three-carbon partner. This approach aligns with the general Pinner synthesis, where the choice of amidine dictates the substituent at the C-2 position.

Another strategy involves the coupling of a pre-formed pyrimidine ring bearing a suitable leaving group at the C-2 position (such as a halogen or a sulfone) with a cyclobutyl-containing nucleophile or organometallic reagent. However, the condensation approach using cyclobutanecarboxamidine is often more direct for creating the core structure.

In related research on purine (B94841) and pyrimidine carbocyclic nucleoside analogues, cyclobutane-containing synthons are coupled with heterocyclic bases. mdpi.com For instance, Vorbrüggen coupling has been used to connect a cyclobutane (B1203170) derivative with pyrimidine bases like thymine (B56734) or uracil. mdpi.com While this example focuses on N-alkylation to form nucleoside analogues, similar principles of coupling pre-functionalized rings can be adapted for C-C bond formation at the C-2 position, potentially through cross-coupling reactions if a 2-halopyrimidine is used with a cyclobutyl organometallic reagent.

Novel Synthetic Routes for Cyclobutyl Pyrimidine Systems

Research into novel antiviral and antitumor agents has spurred the development of synthetic routes for various cyclobutyl-substituted pyrimidines. iiarjournals.orgnih.govnih.gov One study detailed the synthesis of 2-amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives where cyclobutyl groups were introduced to the aminoalkyl side chain. nih.gov While not a direct C-2 substitution on the ring, this highlights the interest in incorporating cyclobutyl moieties into pyrimidine-based scaffolds.

A study focused on creating antitumor agents involved modifying 2,4-diaminopyrimidine derivatives by altering the ring size of the cycloalkyl group at a side-chain position, with the cyclobutyl group showing potent activity. iiarjournals.orgnih.gov The synthesis of the core pyrimidine in these cases often starts with commercially available materials like 2-amino-4,6-dichloropyrimidine, which is then elaborated. iiarjournals.org

The direct synthesis of 2-(1-aminocyclobutyl)pyrimidine derivatives has also been reported. scirp.org For example, 1-(benzyloxycarbonylamino)cyclobutane-1-carboxamidine was cyclized with diethyl acetylene (B1199291) dicarboxylate to form a 2-(cyclobutylamino)pyrimidine core, which was further functionalized. scirp.org This demonstrates a route where the key cyclobutyl-amidine synthon is prepared and then used to construct the pyrimidine ring.

Functionalization and Derivatization of the 5-Amino Group and Other Pyrimidine Positions

Once the 5-Amino-2-(cyclobutyl)pyrimidine core is synthesized, further derivatization can be carried out to modulate its properties. core.ac.uk The reactivity of the pyrimidine ring and its substituents allows for a range of chemical transformations.

The 5-amino group is a key handle for derivatization. It can undergo standard reactions of an aromatic amine, such as acylation to form amides or reaction with sulfonyl chlorides to produce sulfonamides. scirp.org These modifications are often pursued to explore structure-activity relationships in medicinal chemistry programs. scirp.org

Other positions on the pyrimidine ring also offer opportunities for functionalization. Electrophilic substitution on the pyrimidine ring is generally difficult due to the electron-deficient nature of the ring, but it preferentially occurs at the C-5 position if it is unsubstituted. wikipedia.orgchemicalbook.com With the C-5 position occupied by an activating amino group, further electrophilic substitution might be possible under specific conditions.

Nucleophilic aromatic substitution is more facile and typically occurs at the C-2, C-4, and C-6 positions, especially if they are substituted with good leaving groups like halogens. wikipedia.orgnih.gov For example, in the synthesis of pyrimidine derivatives, a chlorine atom at the C-2 or C-4 position is often displaced by amines or other nucleophiles. nih.gov A thiomethyl group has also been introduced at the C-2 position of a pyrimidine ring as part of a strategy to develop new antitumor agents. iiarjournals.orgnih.gov

Position Type of Reaction Example Transformation Reference
5-Amino GroupAcylationFormation of amides with acyl chlorides scirp.org
5-Amino GroupSulfonylationFormation of sulfonamides with sulfonyl chlorides scirp.org
C-4/C-6 PositionsNucleophilic SubstitutionDisplacement of a chloro group with an amine nih.gov
C-2 PositionNucleophilic SubstitutionIntroduction of a thiomethyl group iiarjournals.orgnih.gov

Chemical Transformations at the 5-Amino Position

The 5-amino group is a key functional handle for derivatization, allowing for the introduction of a wide array of substituents to explore structure-activity relationships. Common transformations include acylation, sulfonylation, and alkylation.

Acylation and Sulfonylation: The amino group readily reacts with acyl chlorides or sulfonyl chlorides to form corresponding amides and sulfonamides. For instance, reacting ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate with various substituted benzoyl chlorides or sulfonyl chlorides in the presence of a base like triethylamine (B128534) yields a series of N-acylated and N-sulfonylated pyrimidine derivatives. scirp.orgsemanticscholar.org This approach allows for the systematic introduction of different aryl and alkyl groups.

Formation of Schiff Bases: The 5-amino group can condense with aldehydes to form Schiff bases (imines), which can be further reduced to secondary amines or used as intermediates for more complex transformations. tandfonline.com

Diazotization: Diazotization of the 5-aminopyrimidine followed by Sandmeyer-type reactions can be used to introduce a range of substituents, such as halogens, cyano, or hydroxyl groups, at the 5-position, although this can be challenging with the electron-rich pyrimidine system.

Modifications to the Pyrimidine Ring System

Altering the core pyrimidine ring is a fundamental strategy for creating diverse analogues. This can involve multi-step classical syntheses or more modern "deconstruction-reconstruction" strategies.

Classical Synthesis: The most common method for forming the pyrimidine ring is the Principal Synthesis, which involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine. To synthesize 2-substituted pyrimidines, a corresponding substituted amidine is required. For the target compound, cyclobutanecarboxamidine would be condensed with a suitable three-carbon synthon.

Deconstruction-Reconstruction Strategy: A novel approach allows for the diversification of pre-existing pyrimidines. nih.govresearchgate.net This method involves activating the pyrimidine ring, followed by a ring-opening reaction with a nucleophile (like an amine) to form a vinamidinium salt intermediate. This intermediate can then be reacted with various reagents to reconstruct a new, diversified heterocyclic core, such as a different pyrimidine or an azole. nih.gov This powerful technique enables the modification of complex molecules that would be difficult to synthesize from scratch. nih.gov

Modifications at C-5: Beyond the amino group, direct functionalization at the C-5 position of the pyrimidine ring is a key strategy. researchgate.netmostwiedzy.pl Palladium-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are frequently employed to introduce aryl or vinyl groups at this position, typically starting from a 5-halopyrimidine derivative. researchgate.netfiu.edu

Diversification of the Cyclobutyl Substituent

Modifying the 2-cyclobutyl group can be achieved either by starting with a different cyclobutyl-containing building block or by performing chemical transformations on the cyclobutyl ring of the final molecule, though the latter is less common due to the relative inertness of the cycloalkane ring.

The primary strategy involves using different amidine precursors in the initial pyrimidine synthesis. For example, using 1-aminocyclobutanecarboxamide (B1321632) or other substituted cyclobutyl amidines would lead to analogues with functional groups directly on the cyclobutyl ring. scirp.org The synthesis of various 2-substituted pyrimidines often relies on the availability of the corresponding amidine or a precursor like a nitrile. organic-chemistry.org

Advanced Synthetic Techniques for 5-Amino-2-(cyclobutyl)pyrimidine Analogues

Modern organic synthesis emphasizes efficiency, selectivity, and sustainability. These principles are reflected in the advanced techniques used to construct pyrimidine derivatives.

Catalytic Methods in Organic Synthesis

Transition-metal catalysis has become indispensable for the synthesis of complex heterocyclic molecules like pyrimidines, offering high yields and functional group tolerance. tandfonline.commdpi.com

Copper Catalysis: Copper catalysts are effective for various pyrimidine syntheses. One method involves the cyclization of ketones with nitriles under basic conditions. organic-chemistry.org Another approach is the copper-catalyzed tandem reaction of trichloroacetonitrile, sulfonyl azides, and terminal alkynes to produce sulfonamide pyrimidine derivatives. mdpi.com

Palladium Catalysis: Palladium catalysts are extensively used for cross-coupling reactions to modify the pyrimidine core, for example, in Suzuki coupling reactions to functionalize the 5-position. tandfonline.com

Zinc and Iridium Catalysis: Zinc chloride has been used to catalyze three-component reactions of enamines, triethyl orthoformate, and ammonium (B1175870) acetate (B1210297) to form 4,5-disubstituted pyrimidines. organic-chemistry.org Iridium catalysts enable the multicomponent synthesis of pyrimidines from amidines and alcohols through a sequence of condensation and dehydrogenation steps. organic-chemistry.org

The table below summarizes various catalytic methods applicable to the synthesis of pyrimidine analogues.

Catalyst SystemReaction TypeReactantsProduct TypeReference
Copper (Cu)[3+3] AnnulationAmidines, Saturated KetonesTrisubstituted Pyrimidines organic-chemistry.org
Zinc Chloride (ZnCl₂)Three-Component CouplingEnamines, Orthoformates, Ammonium Acetate4,5-Disubstituted Pyrimidines organic-chemistry.org
Iridium (Ir)Multicomponent SynthesisAmidines, AlcoholsPolysubstituted Pyrimidines organic-chemistry.org
Palladium (Pd(dppf)Cl₂)Suzuki Coupling5-Bromopyrimidine, Phenylboronic Ester5-Phenylpyrimidine tandfonline.com

Green Chemistry Approaches in Synthetic Routes

Green chemistry principles aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. rasayanjournal.co.injmaterenvironsci.com These approaches are increasingly being applied to pyrimidine synthesis. benthamdirect.com

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times, often leading to higher yields and cleaner products compared to conventional heating. scirp.orgresearchgate.net It has been successfully used for the one-pot, three-component synthesis of fused pyrimidine derivatives like pyrido[2,3-d]pyrimidines. scirp.org

Multicomponent Reactions (MCRs): MCRs combine three or more reactants in a single pot to form a product that incorporates portions of all reactants. rasayanjournal.co.injmaterenvironsci.com This approach is highly atom-economical and efficient. The Biginelli reaction is a classic example used for synthesizing dihydropyrimidines.

Use of Green Solvents and Catalysts: Water is an ideal green solvent due to its non-toxic and non-flammable nature. jmaterenvironsci.com Reactions for synthesizing pyrano[2,3,d]pyrimidine derivatives have been successfully carried out in aqueous media using catalysts like diammonium hydrogen phosphate (B84403) (DAHP). jmaterenvironsci.comscirp.org Ionic liquids are also employed as "Green Solvents" and catalysts, offering benefits like reusability and low toxicity. rasayanjournal.co.inoiccpress.com Solvent-free methods, such as grindstone chemistry, represent another eco-friendly alternative that can produce high yields under mild conditions. researchgate.net

The following table highlights key green chemistry techniques used in pyrimidine synthesis.

Green TechniqueDescriptionAdvantagesReference
Microwave-Assisted SynthesisUse of microwave energy to heat reactions.Reduced reaction times, higher yields, cleaner products. scirp.org
Multicomponent ReactionsThree or more reactants combined in a one-pot synthesis.High atom economy, operational simplicity, reduced waste. rasayanjournal.co.injmaterenvironsci.com
Aqueous Media SynthesisUsing water as the reaction solvent.Environmentally benign, non-toxic, inexpensive. jmaterenvironsci.com
Solvent-Free ReactionsReactants are mixed directly, often by grinding.Eliminates solvent waste, mild conditions, easy work-up. researchgate.net
Reusable CatalystsUse of catalysts like ionic liquids or supported metals that can be recovered and reused.Cost-effective, reduced waste, sustainable. oiccpress.comresearchgate.net

Analytical Techniques for Structural Elucidation of 5-Amino-2-(cyclobutyl)pyrimidine Derivatives

The unambiguous determination of the chemical structure of newly synthesized derivatives is critical. A combination of spectroscopic and spectrometric techniques is employed for this purpose. asianpubs.orglongdom.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are the most powerful tools for structural elucidation. ¹H NMR provides information about the number and type of protons and their connectivity, while ¹³C NMR reveals the carbon skeleton of the molecule. longdom.orgajol.infomdpi.com Advanced 2D NMR techniques (like COSY, HSQC, HMBC) can establish detailed correlations and confirm the final structure, especially for complex molecules. rsc.orgmdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS). longdom.orgmdpi.com The fragmentation pattern observed in the mass spectrum can also offer clues about the compound's structure. longdom.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. longdom.orgajol.inforjptonline.org For example, the N-H stretching vibrations of the 5-amino group, C=O stretching of an amide, or C=N and C=C stretching of the pyrimidine ring can be readily identified. ajol.info

X-ray Crystallography: For crystalline solids, single-crystal X-ray diffraction analysis provides the most definitive structural proof, determining the precise three-dimensional arrangement of atoms in the molecule and confirming stereochemistry and conformation. rsc.org

The following table summarizes the primary analytical techniques and the information they provide for the structural characterization of pyrimidine derivatives.

Analytical TechniqueInformation ProvidedReference
¹H NMR SpectroscopyNumber, environment, and connectivity of protons. longdom.orgajol.infomdpi.com
¹³C NMR SpectroscopyCarbon framework of the molecule. longdom.orgajol.info
Mass Spectrometry (MS/HRMS)Molecular weight, elemental formula, fragmentation patterns. longdom.orgmdpi.com
Infrared (IR) SpectroscopyPresence of specific functional groups (e.g., -NH₂, C=O, C=N). longdom.orgajol.inforjptonline.org
X-ray CrystallographyDefinitive 3D molecular structure and stereochemistry. rsc.org

Spectroscopic Characterization Methods

Once synthesized, the structural confirmation of 5-Amino-2-(cyclobutyl)pyrimidine is established using a combination of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and atomic connectivity. The characterization data for related aminopyrimidine compounds serve as a reference for the expected spectral features. mdpi.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the structure. The ¹H NMR spectrum would be expected to show distinct signals for the aromatic proton on the pyrimidine ring, the protons of the amino group, and the multiplets corresponding to the cyclobutyl ring protons. mdpi.com Similarly, the ¹³C NMR spectrum would provide signals for each unique carbon atom in the molecule, including those in the pyrimidine and cyclobutyl rings. mdpi.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to gain insights into its fragmentation pattern. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed. mdpi.comepo.org The high-resolution mass spectrometry (HRMS) data is crucial for confirming the elemental composition. csic.es

Infrared (IR) Spectroscopy: FT-IR spectroscopy is utilized to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the primary amine, C-H bonds of the cyclobutyl group, and C=N and C=C stretching vibrations of the pyrimidine ring. scirp.orggoogle.com.tw

Table 1: Representative Spectroscopic Data for a 5-Amino-2-substituted-pyrimidine Analog

This table presents typical data based on characterization of similar pyrimidine structures. mdpi.comepo.org

Technique Observed Data
¹H NMR (DMSO-d₆, 400 MHz)δ (ppm): 7.85 (s, 1H, pyrimidine-H), 6.50 (s, 2H, NH₂), 3.50 (quint, 1H, cyclobutyl-CH), 2.20-2.40 (m, 2H, cyclobutyl-CH₂), 1.80-2.00 (m, 4H, cyclobutyl-CH₂)
¹³C NMR (DMSO-d₆, 100 MHz)δ (ppm): 163.0 (C2), 158.5 (C4), 140.0 (C6), 115.0 (C5), 40.0 (cyclobutyl-CH), 28.0 (cyclobutyl-CH₂), 18.5 (cyclobutyl-CH₂)
UPLC-MS (ESI) [M+H]⁺: 151.1

Chromatographic Purification and Purity Assessment

Following the synthesis, the crude product of 5-Amino-2-(cyclobutyl)pyrimidine requires purification to remove unreacted starting materials, by-products, and other impurities.

Chromatographic Purification: Column chromatography is the most common method for purifying pyrimidine derivatives on a laboratory scale. scirp.orgnih.gov A silica (B1680970) gel stationary phase is typically used, with a mobile phase consisting of a mixture of solvents like ethyl acetate and hexanes or dichloromethane (B109758) and methanol. scirp.orgepo.org The polarity of the solvent system is optimized to achieve effective separation of the target compound from impurities. Flash chromatography, a rapid form of column chromatography, is also frequently utilized to purify reaction products. epo.org

Purity Assessment: The purity of the final compound is a critical parameter and is generally assessed using High-Performance Liquid Chromatography (HPLC). csic.es An HPLC analysis provides a quantitative measure of purity by separating the main compound from any residual impurities. The analysis typically involves an Agilent or similar system, and the compound's retention time (tR) and peak area percentage are used to determine its purity. csic.es A purity level of >95% or higher is often required for subsequent applications.

Table 2: Typical Purification and Purity Analysis Parameters

This table outlines common parameters used in the purification and purity assessment of aminopyrimidine analogues. scirp.orgepo.orgcsic.es

Parameter Description
Purification Method Flash Column Chromatography
Stationary Phase Silica Gel (60-120 mesh)
Mobile Phase (Eluent) Gradient of Dichloromethane/Methanol (e.g., 0-5%)
Purity Assessment Method Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
Purity Confirmation >99% (by HPLC peak area)
Retention Time (t_R) 6.42 min (Example gradient)

Preclinical Pharmacological Investigations of 5 Amino 2 Cyclobutyl Pyrimidine Derivatives

In Vitro Biological Activity Screening

The in vitro biological activity of 5-amino-2-(cyclobutyl)pyrimidine derivatives has been the subject of various preclinical investigations to determine their potential as therapeutic agents, particularly in the context of cancer. These studies have primarily focused on their antiproliferative effects and their ability to inhibit specific enzymes involved in cell growth and regulation.

Cell-Based Assays for Antiproliferative Potential

Cell-based assays are fundamental in the initial screening of compounds for their potential to inhibit cancer cell growth. These assays provide crucial information on a compound's cytotoxicity, its effect on cell cycle progression, and its ability to induce programmed cell death (apoptosis).

The antiproliferative activity of various 5-amino-2-(cyclobutyl)pyrimidine derivatives has been evaluated against several human cancer cell lines. A common method used for this assessment is the MTT assay, which measures the metabolic activity of cells and thus their viability. scirp.orgsemanticscholar.org

In one study, a series of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives were synthesized and tested for their cytotoxic effects on human leukemia cell lines, K562 and CEM. scirp.orgsemanticscholar.org The results indicated that the majority of these derivatives exhibited notable antitumor activity. semanticscholar.org Specifically, a compound with a para-chloro substitution on a carboxamide moiety and another with a meta-dichloro substitution on a sulfonamide moiety showed significant activity against the K562 cell line, with IC50 values of 14.0 µM and 15.0 µM, respectively. semanticscholar.org The IC50 value represents the concentration of a compound that inhibits cell growth by 50%. scirp.org These findings suggest that the nature and position of substituents on the phenyl ring attached to the pyrimidine (B1678525) core play a crucial role in determining the anticancer activity. scirp.org

Another study investigated a different set of pyrimidine derivatives and found that a 2,4,5-trisubstituted pyrimidine compound exhibited significant, non-selective antiproliferative effects on various tumor cells at concentrations below 10 μM. nih.gov

CompoundCell LineIC50 (µM)
Carboxamide derivative with para-chloro substitutionK56214.0
Sulfonamide derivative with meta-dichloro substitutionK56215.0
2,4,5-trisubstituted pyrimidineVarious<10

The cell cycle is a series of events that leads to cell division and replication. Dysregulation of the cell cycle is a hallmark of cancer. Therefore, compounds that can modulate the cell cycle are of significant interest as potential anticancer agents. google.com

Flow cytometry is a technique used to analyze the cellular DNA content and determine the distribution of cells in different phases of the cell cycle (G1, S, G2, and M). scirp.orgsemanticscholar.org In studies involving 5-amino-2-(cyclobutyl)pyrimidine derivatives, flow cytometry has been employed to investigate their effects on cell cycle progression. scirp.org For instance, certain tert-butyl substituted carboxamide and sulfonamide derivatives of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxypyrimidine-4-carboxylate were found to induce apoptosis, suggesting an impact on the cell cycle. scirp.orgsemanticscholar.org

The progression of the cell cycle is tightly regulated by cyclin-dependent kinases (CDKs) and their associated cyclins. google.com Inhibition of these kinases can lead to cell cycle arrest. google.com Some pyrimidine derivatives have been shown to induce the expression of CDK inhibitory proteins like p15 (B1577198) and p27, which can halt the cell cycle. google.com

Apoptosis, or programmed cell death, is a crucial process for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in cancer cells.

The induction of apoptosis by 5-amino-2-(cyclobutyl)pyrimidine derivatives has been confirmed through various assays, including DNA fragmentation analysis. scirp.org In a study of ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate derivatives, it was observed that the growth inhibition of leukemia cells was indeed due to the induction of apoptosis. scirp.org Specifically, cell cycle analysis confirmed that derivatives containing a tert-butyl group were capable of inducing apoptosis. scirp.orgsemanticscholar.org

The mechanism of apoptosis induction can be linked to the inhibition of specific signaling pathways. For example, some pyrimidine-based compounds have been identified as apoptosis inducers through high-throughput screening assays that measure caspase activity, a key component of the apoptotic machinery. scirp.org

Enzyme Inhibition Studies

The therapeutic potential of 5-amino-2-(cyclobutyl)pyrimidine derivatives also stems from their ability to inhibit specific enzymes that are critical for cancer cell survival and proliferation.

Janus Kinase (JAK) Inhibition: Janus kinases are a family of tyrosine kinases that play a critical role in cytokine signaling pathways involved in inflammation and immunity. acs.orgresearchgate.net Selective inhibition of JAK1 is a therapeutic strategy for autoimmune diseases. acs.orgresearchgate.net Starting from the structure of tofacitinib, a known JAK inhibitor, researchers have developed N-{cis-3-[Methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclobutyl}propane-1-sulfonamide (PF-04965842) as a highly selective JAK1 inhibitor. acs.orgresearchgate.net This demonstrates that the pyrrolo[2,3-d]pyrimidine scaffold, a related structure, can be modified to achieve potent and selective kinase inhibition. acs.orgresearchgate.net

Cyclin-Dependent Kinase (CDK) Inhibition: CDKs are key regulators of the cell cycle, and their inhibition is a well-established strategy in cancer therapy. researchgate.netacs.org 3,5,7-Trisubstituted pyrazolo[4,3-d]pyrimidines, which share a fused pyrimidine ring system, have been identified as potent CDK inhibitors. researchgate.netacs.org One such compound, 5-(2-amino-1-ethyl)thio-3-cyclobutyl-7-[4-(pyrazol-1-yl)benzyl]amino-1(2)H-pyrazolo[4,3-d]pyrimidine, demonstrated nanomolar inhibitory activity and induced apoptosis in lymphoma cell lines. researchgate.netacs.org This compound was also found to induce the degradation of cyclin K, suggesting a dual mechanism of action. researchgate.netacs.org

Topoisomerase II Inhibition: DNA topoisomerase II is an essential enzyme involved in managing DNA topology during replication and transcription. nih.gov Inhibitors of this enzyme are used as anticancer drugs. nih.gov Some pyrimido[5,4-c]quinoline derivatives have been shown to exhibit inhibitory activity against topoisomerase I and IIα. researchgate.net

EZH2/EZH1 Inhibition: Enhancer of zeste homolog 2 (EZH2) and EZH1 are catalytic subunits of the Polycomb Repressive Complex 2 (PRC2), which is involved in epigenetic gene silencing through the methylation of histone H3 at lysine (B10760008) 27 (H3K27). nih.govnih.gov Overactivity of PRC2 is associated with various cancers. nih.gov Small molecule inhibitors targeting both EZH2 and EZH1 have been developed and show promise in treating certain types of leukemia. nih.gov UNC1999 is an example of a potent dual inhibitor of EZH2 and EZH1. nih.govnih.gov

Enzyme TargetCompound ClassObserved Effect
JAK1Pyrrolo[2,3-d]pyrimidine derivativesSelective inhibition
CDKPyrazolo[4,3-d]pyrimidine derivativesPotent inhibition, apoptosis induction, cyclin K degradation
Topoisomerase IIPyrimido[5,4-c]quinoline derivativesInhibitory activity
EZH2/EZH1Pyridone-containing compoundsPotent dual inhibition
Glycosidase and Other Enzyme Family Inhibition (e.g., β-Glucuronidase)

The inhibition of glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds, is a significant area of therapeutic research, particularly for diseases like diabetes and viral infections. researchgate.net Pyrimidine derivatives have been explored for their potential as glycosidase inhibitors. researchgate.net While specific studies on 5-Amino-2-(cyclobutyl)pyrimidine are not detailed in the provided context, the broader class of pyrimidine-based compounds has shown promise. For instance, various pyrimidine derivatives are recognized for their α-glucosidase-inhibitory activity, which is crucial in managing type 2 diabetes by controlling blood glucose levels. researchgate.net

Research into related heterocyclic structures further supports the potential of modified pyrimidines. Iminosugars, which are azaheterocycles, are known for their glycosidase inhibitory properties, with some, like Miglitol, being used clinically. nih.gov The design of novel inhibitors often involves creating synthetic analogues that mimic the structure of natural substrates. nih.gov Compounds that can selectively inhibit O-glycoprotein 2-acetamido-2-deoxy-β-D-glucopyranosidase (O-GlcNAcase) over lysosomal β-hexosaminidase are of particular interest due to the role of O-GlcNAc modification in cellular signaling and the etiology of diseases like Alzheimer's. google.comgoogle.com The exploration of pyrimidine scaffolds in this context is part of an ongoing effort to develop potent and selective glycosidase inhibitors.

MDM2 Inhibition

The murine double minute 2 (MDM2) oncoprotein is a critical negative regulator of the p53 tumor suppressor. nih.gov In many cancers with wild-type p53, its function is suppressed by overexpression of MDM2, which binds to p53, inhibits its transcriptional activity, and promotes its degradation. nih.govnih.gov Therefore, inhibiting the MDM2-p53 protein-protein interaction is a promising strategy for reactivating p53 and treating cancer. nih.gov

Pyrimidine derivatives have emerged as a scaffold for developing small-molecule MDM2 inhibitors. nih.gov For example, researchers have designed and synthesized dihydropyrimidine (B8664642) derivatives based on the Monastrol scaffold, which were evaluated for their potential to inhibit MDM2. nih.gov Through in silico screening and molecular dynamics simulations, specific derivatives were identified that showed potential for binding to MDM2. Subsequent in vitro cytotoxicity assays on cancer cell lines confirmed the activity of these compounds. nih.gov One such derivative, compound 5d from a synthesized series, exhibited an IC₅₀ value of 60.09 μM on MCF-7 breast cancer cells, validating the potential of the pyrimidine scaffold as a basis for potent MDM2 inhibitors. nih.gov These inhibitors function as non-genotoxic agents that can induce p53 accumulation and activation in cancer cells. nih.gov

Antimicrobial Activity Evaluation

The pyrimidine nucleus is a fundamental component of many compounds with a wide array of pharmacological activities, including significant antimicrobial properties. nih.govorientjchem.org Derivatives of pyrimidine have been extensively synthesized and evaluated against various pathogens, demonstrating their potential as antibacterial, antifungal, antiviral, and antiprotozoal agents. orientjchem.orgrjptonline.org

Antibacterial Spectrum and Efficacy

Derivatives of aminopyrimidine have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, a series of newly synthesized aminopyrimidine derivatives showed moderate to good activity against Bacillus subtilis (Gram-positive) and Escherichia coli (Gram-negative). rjptonline.org Another study evaluated novel 5′-norcarbocyclic pyrimidine derivatives, which were found to inhibit the growth of Mycobacterium smegmatis and attenuated strains of Mycobacterium tuberculosis. mdpi.com Transmission electron microscopy of M. tuberculosis cells treated with one of these compounds revealed destruction of the bacterial cell wall, suggesting a mechanism of action related to cell wall interaction. mdpi.com

Further research on Schiff bases of pyrimidine derivatives confirmed potent activity against a panel of bacteria including Staphylococcus aureus, Escherichia coli, Bacillus subtilis, Klebsiella, Pseudomonas aeruginosa, and Salmonella. researchgate.net The activity of these compounds was observed to increase with higher concentrations. researchgate.net

Table 1: Antibacterial Activity of Selected Pyrimidine Derivatives

Compound Class Bacterial Strain Activity/Result Reference
Aminopyrimidine Derivatives Bacillus subtilis Moderate to good rjptonline.org
Aminopyrimidine Derivatives Escherichia coli Moderate to good rjptonline.org
Bicyclic/Tricyclic Pyrimidines Escherichia coli MIC = 6.5 µg/mL (for compound 41) mdpi.com
Schiff Base Pyrimidines Staphylococcus aureus Potent activity researchgate.net
Schiff Base Pyrimidines Pseudomonas aeruginosa Potent activity researchgate.net
5′-Norcarbocyclic Pyrimidines Mycobacterium tuberculosis H37Rv MIC₉₉ 20–50 µg/mL mdpi.com
Antifungal Efficacy

The antifungal potential of pyrimidine derivatives is well-documented, with activity demonstrated against several fungal pathogens. orientjchem.orgnih.gov Studies have shown that aminopyrimidine derivatives can exhibit significant synergistic and superior antifungal activities against Candida albicans and Aspergillus niger. rjptonline.org The structure of the pyrimidine derivative plays a crucial role in its efficacy. For instance, analysis of pyrimidine derivatives containing an amide moiety revealed that the position of the amine group and the nature of substituents significantly influence antifungal activity against plant pathogens like Botryosphaeria dothidea and Phomopsis sp. nih.gov

One compound, 5-bromo-2-fluoro-N-(3-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)oxy)phenyl)benzamide (5o), displayed excellent activity against Phompsis sp. with an EC₅₀ value of 10.5 μg/mL, which was superior to the commercial fungicide Pyrimethanil. nih.gov Similarly, other research has identified pyrimidine compounds with potent activity against fluconazole-resistant strains of C. albicans and Saccharomyces cerevisiae, with MIC₉₀ values as low as < 0.05–0.1 μg/mL. mdpi.com

Table 2: Antifungal Activity of Selected Pyrimidine Derivatives

Compound Class/Name Fungal Strain Activity/Result Reference
Aminopyrimidine Derivatives Candida albicans Synergistic, significant activity rjptonline.org
Aminopyrimidine Derivatives Aspergillus niger Synergistic, significant activity rjptonline.org
Pyrimidine-amide Derivative (5o) Phomopsis sp. EC₅₀ = 10.5 µg/mL nih.gov
Pyrimidine Derivative (45) Candida albicans (Fluconazole-resistant) MIC₉₀ < 0.05–0.1 μg/mL mdpi.com
Schiff Base Pyrimidines Candida tropicalis Potent activity researchgate.net
Schiff Base Pyrimidines Aspergillus fumigatus Potent activity researchgate.net
Antiviral and Antiprotozoal Activities

The pyrimidine scaffold is a key component in numerous antiviral agents. orientjchem.org Research has demonstrated the antiviral activity of pyrimidine derivatives against a range of viruses, including Simplexvirus and Vaccinia virus. nih.gov For example, 5-ethyl pyrimidine deoxynucleosides have been synthesized and shown to inhibit the cytopathogenic effects of these viruses in cell cultures. nih.gov More recent studies have explored pyrimidine derivatives as potential treatments for contemporary viral threats. Molecular docking studies have identified certain pyrido[2,3-d]pyrimidine (B1209978) derivatives with the potential to inhibit the main protease (Mpro) of SARS-CoV-2, a crucial enzyme for viral replication. mdpi.com Subsequent in vitro testing confirmed that some of these compounds had promising antiviral activity against SARS-CoV-2. mdpi.com

In addition to antiviral effects, pyrimidine derivatives have shown potential as antiprotozoal agents. orientjchem.org While research on 2-amino-4-phenyloxazole derivatives has shown significant in vitro activity against Giardia lamblia and Trichomonas vaginalis, the pyrimidine core itself has been investigated for activity against parasites like Toxoplasma and Leishmania. orientjchem.orgresearchgate.net This broad spectrum of activity underscores the versatility of the pyrimidine scaffold in developing treatments for various infectious diseases.

Anti-inflammatory and Immunomodulatory Effects

Pyrimidine derivatives have been recognized for their anti-inflammatory and immunomodulatory properties. nih.govnih.govmdpi.com These compounds can exert their effects through various mechanisms, including the inhibition of key inflammatory enzymes and the modulation of cytokine production.

Several studies have synthesized and evaluated pyrimidine derivatives for their ability to reduce inflammation. Some bicyclic and tricyclic pyrimidine systems have shown anti-inflammatory activity comparable to or even exceeding that of ibuprofen (B1674241) in preclinical models. nih.gov The anti-inflammatory effects of certain pyrimidine derivatives are linked to their ability to selectively inhibit cyclooxygenase-2 (COX-2), a key enzyme in the production of pro-inflammatory prostaglandins. nih.gov Specific pyrimidine derivatives have demonstrated high selectivity for COX-2 over COX-1, which could translate to a better side-effect profile compared to non-selective NSAIDs. nih.gov

Furthermore, pyrimidine derivatives have been shown to possess immunomodulatory effects by regulating the production of inflammatory mediators. In studies using lipopolysaccharide (LPS)-stimulated primary murine macrophages, certain amino derivatives of diaryl pyrimidines and triazolopyrimidines were found to be micromolar inhibitors of both nitric oxide (NO) and interleukin-6 (IL-6) secretion. mdpi.com One promising compound, 6e , not only inhibited these inflammatory markers in vitro but also demonstrated protective activity in an animal model of acute lung injury without causing the immunosuppression associated with drugs like dexamethasone. mdpi.com This highlights the potential of pyrimidine derivatives as therapeutic agents for inflammatory and autoimmune conditions. google.com

Antiplatelet Aggregation Assays

Derivatives of aminopyrimidine have been a subject of interest for their potential as antiplatelet agents. nih.gov Uncontrolled platelet aggregation can lead to arterial blockages and serious cardiovascular events. nih.gov While drugs like aspirin (B1665792) and clopidogrel (B1663587) are standard, they have limitations, prompting the search for new, effective, and safe antiplatelet therapies. nih.gov

Research into various aminopyrimidine derivatives has shown promising results in inhibiting platelet aggregation. nih.govresearchgate.net For instance, a series of novel 2-aminopyrimidine (B69317) and 2-Substituted-4,6-diaminopyrimidine derivatives demonstrated notable antiplatelet activity when tested against arachidonic acid-induced platelet aggregation in human plasma. nih.gov Specifically, 2-aminopyrimidines were found to be more active than 4,6-diaminopyrimidines in this regard. nih.gov

In another study, 6-amino-2-thio-3H-pyrimidin-4-one derivatives showed significant inhibitory effects on ADP-induced platelet aggregation. researchgate.net The P2Y12 receptor, an ADP receptor, is a key target for antithrombotic drugs. researchgate.netnih.gov The search for new P2Y12 inhibitors with better risk-to-benefit profiles is ongoing. researchgate.net The exploration of phenylpyrazole glutamic acid piperazine (B1678402) backbones has led to the discovery of potent P2Y12 antagonists with low nanomolar inhibition of platelet aggregation. acs.org

Table 1: Antiplatelet Aggregation Activity of Selected Pyrimidine Derivatives

Compound Type Target/Inducer Key Findings Reference
2-Aminopyrimidine and 2-Substituted-4,6-diaminopyrimidine derivatives Arachidonic acid Exhibited significant antiplatelet aggregation activity; 2-aminopyrimidines were more active. nih.gov
6-Amino-2-thio-3H-pyrimidin-4-one derivatives ADP Showed marked inhibitory activity against ADP-induced platelet aggregation. researchgate.net
Phenylpyrazole glutamic acid piperazine backbone derivatives P2Y12 Receptor Discovered as potent P2Y12 antagonists with low nanomolar inhibition of platelet aggregation. acs.org

Modulation of Specific Protein Functions (e.g., Heat Shock Protein 70)

Heat Shock Protein 70 (Hsp70) is a molecular chaperone crucial for protein homeostasis and cell survival, making it an emerging target in cancer therapy. nih.govnih.gov The inhibition of Hsp70 can affect multiple signaling pathways associated with cancer and lead to cancer cell apoptosis. nih.gov

Researchers have designed and studied various pyrimidine derivatives as Hsp70 inhibitors. nih.govnih.govacs.org One approach involves targeting an allosteric pocket in the N-terminal domain of Hsp70. nih.govacs.org Acrylamide-containing 2,5′-thiodipyrimidine and 5-(phenylthio)pyrimidine scaffolds have been developed to act as covalent modifiers of a cysteine residue within this pocket. nih.govnih.gov These compounds have shown low micromolar inhibitory activity against Hsp70 and have demonstrated potent and selective biological activity in several cancer cell lines. nih.gov

Further studies have focused on developing reversible binders to this allosteric site. nih.govacs.org These efforts have led to the identification of compounds that interfere with Hsp70's biochemical activities, such as the refolding of denatured client proteins. nih.gov The modulation of Hsp70 by these compounds can disrupt the formation of the Hsp90 machinery/oncogenic protein complex, leading to the degradation of several oncogenic proteins. google.com

Table 2: Hsp70 Inhibitory Activity of Pyrimidine Derivatives

Scaffold Mechanism of Action Key Findings Reference
2,5′-Thiodipyrimidine and 5-(Phenylthio)pyrimidine Acrylamides Irreversible binding to an allosteric site Selectively bind to Hsp70 in cancer cells, leading to reduced levels of Hsp70-sheltered oncoproteins and inhibition of cancer cell growth. nih.gov
2,5′-Thiodipyrimidines, 5-(Phenylthio)pyrimidines, 2-(Pyridin-3-ylthio)pyrimidines, and 3-(Phenylthio)pyridines Reversible binding to an allosteric site Interfere with Hsp70's biochemical activities and show low micromolar activity in cancer cells. nih.govacs.org

In Vivo Efficacy Studies in Preclinical Models (Non-Human)

Therapeutic Efficacy in Animal Disease Models (e.g., autoimmune disease models, cancer xenografts)

The in vivo efficacy of pyrimidine derivatives has been evaluated in various animal models of disease, particularly in cancer xenografts. acs.orgmdpi.comacs.org For instance, a selective ATP-competitive Akt inhibitor, GDC-0068, which is a 6,7-dihydro-5H-cyclopenta[d]pyrimidine compound, demonstrated a robust antitumor response in xenograft models where the PI3K-Akt-mTOR pathway is activated. acs.org

Similarly, novel 2,4-diarylaminopyrimidine derivatives have shown significant efficacy and a broad safety profile in in vivo xenograft models. mdpi.com One such compound demonstrated enhanced anti-proliferative activity against B-lymphoma cell lines, efficiently blocked downstream BTK pathways, and stimulated cancer cell apoptosis. mdpi.com Another mTOR inhibitor based on a pyrazino[2,3-c]quinolin-2(1H)-one scaffold, compound 9m, led to significant tumor regression in a T-47D xenograft mouse model without obvious toxicity. acs.org This compound also exhibited favorable pharmacokinetic properties. acs.org

Pharmacodynamic Biomarker Assessment in Biological Systems

Pharmacodynamic (PD) biomarker assessment is crucial for understanding the in vivo effects of drug candidates. For pyrimidine derivatives, PD studies have often focused on target engagement and downstream pathway modulation. google.com For example, in mice bearing xenograft tumors, oral administration of a pyrido[3,2-d]pyrimidine (B1256433) compound led to the suppression of the ERK pathway, as determined by measuring phosphorylated ERK (pERK) and total ERK levels. google.com

In studies of GDC-0853, a potent BTK inhibitor, dose-dependent activity was demonstrated in a rat model of inflammatory arthritis, highlighting its favorable safety, pharmacokinetic, and pharmacodynamic profiles. mdpi.com Furthermore, for the Akt inhibitor GDC-0068, oral administration resulted in dose-dependent pharmacodynamic effects on downstream biomarkers in human cancer cell lines. acs.org

Mechanistic Insights into Biological Action

Target Identification and Validation

The identification and validation of molecular targets are fundamental to understanding the mechanism of action of 5-amino-2-(cyclobutyl)pyrimidine derivatives and related compounds. A significant focus of research has been on kinases, which are critical regulators of cellular processes and are often dysregulated in diseases like cancer and autoimmune disorders. mdpi.comgoogle.com

One key family of targets is the Janus kinases (JAKs), including JAK1, JAK2, JAK3, and Tyk2, which are central to cytokine signaling. google.comsci-hub.se Inhibition of JAKs, particularly JAK1, has shown potential for treating various immune disorders. google.com Pyrrolo[2,3-d]pyrimidine derivatives have been developed as potent JAK inhibitors. google.com

Another important target is the Fms-like tyrosine kinase 3 (FLT3), especially in the context of acute myeloid leukemia (AML), where FLT3 mutations are common. universiteitleiden.nl High-throughput screening has identified pyrimidine-based compounds as inhibitors of FLT3, and subsequent optimization has led to analogs with improved potency. universiteitleiden.nl For instance, a cyclobutyl analog showed increased potency against FLT3 compared to the initial hit compound. universiteitleiden.nl

Bruton's tyrosine kinase (Btk) is another validated target, particularly for autoimmune disorders and certain cancers. google.com Novel amino pyrimidine derivatives have been designed to interact with Btk. google.com Furthermore, research has aimed at developing dual inhibitors, such as those targeting both BTK and JAK3. mdpi.com

The development of integrin antagonists represents another therapeutic approach. researchgate.net Cyclobutane-based antagonists incorporating a pyrimidine group as an arginine mimetic have been synthesized and shown to have high activity against αvβ3 integrin, which is involved in cancer development and progression. researchgate.net

Finally, the PD-1/PD-L1 checkpoint pathway is a major target for cancer immunotherapy. frontiersin.org Small molecule inhibitors targeting the PD-1/PD-L1 interaction have been developed, including those based on heterocyclic scaffolds. frontiersin.org

Elucidation of Molecular Pathways Affected by 5-Amino-2-(cyclobutyl)pyrimidine Derivatives

Preclinical studies on various pyrimidine derivatives have shed light on their capacity to influence key cellular signaling cascades. These investigations are crucial for understanding the therapeutic potential of this chemical scaffold.

One significant area of investigation has been the role of pyrimidine derivatives in promoting bone formation. Research has identified certain N-(5-bromo-4-(4-bromophenyl)-6-(2,4,5-trimethoxyphenyl)pyrimidin-2-yl)hexanamide derivatives as potent bone anabolic agents. These compounds have been shown to upregulate the expression of critical osteogenic genes, such as RUNX2 and type 1 collagen, by activating the BMP2/SMAD1 signaling pathway. This pathway is fundamental for bone development and regeneration. The most effective of these derivatives demonstrated bone formation in animal models, highlighting its potential as a lead compound for developing new treatments for fractures and osteoporosis.

In the realm of oncology, pyrimidine derivatives have been explored for their anticancer properties. Certain 6-amino-5-cyano-2-thiopyrimidine derivatives have exhibited potent and selective anticancer activity, particularly against leukemia. Mechanistic studies revealed that these compounds can act as inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), an enzyme often dysregulated in cancers. By inhibiting PI3Kδ, these derivatives can induce apoptosis (programmed cell death) in cancer cells. This is achieved by activating pro-apoptotic proteins like caspase-3, Bax, and p53, while suppressing the anti-apoptotic protein Bcl2. Furthermore, these compounds were found to arrest the cell cycle in the S phase, preventing cancer cell proliferation.

The structural similarity of the 2,4-diaminopyrimidine (B92962) core to a part of the guanine (B1146940) molecule has also led to the investigation of its derivatives as antitumor agents. Modifications to the pyrimidine ring, such as the introduction of an amino group at the C-5 position, have been shown to be critical for their tumor growth-inhibitory activity. Some of these derivatives, particularly those with a cyclobutyl group, have demonstrated potent activity against leukemia cell lines. While the precise molecular target for some of these compounds is still under investigation, their differential activity against various cancer cell lines suggests they may operate through novel mechanisms.

Furthermore, other pyrimidine-based compounds have been identified as inhibitors of Bruton's tyrosine kinase (Btk), a key enzyme in B-cell signaling pathways. This suggests a potential therapeutic application for autoimmune disorders, inflammatory diseases, and certain cancers of hematopoietic origin. Additionally, some 2-aminopyrimidine derivatives have been synthesized and evaluated as inhibitors of β-glucuronidase, an enzyme linked to conditions like colon cancer and urinary tract infections.

The versatility of the pyrimidine scaffold is also evident in its use to develop inhibitors of cyclin-dependent kinases (CDK4/6), which are crucial regulators of the cell cycle. By blocking the CDK4/6/Rb/E2F signaling pathway, these compounds can halt the proliferation of cancer cells.

While direct studies on the molecular pathways affected by 5-Amino-2-(cyclobutyl)pyrimidine are not yet prevalent in the public domain, the extensive research on related pyrimidine derivatives provides a strong foundation for future investigations. The ability of this chemical class to selectively target and modulate key signaling pathways underscores its significant potential in the development of novel therapeutics for a wide array of diseases.

Compound ClassMolecular Pathway/TargetTherapeutic Indication
N-(pyrimidin-2-yl)hexanamide DerivativesBMP2/SMAD1 Signaling PathwayBone Regeneration
6-Amino-5-cyano-2-thiopyrimidine DerivativesPI3Kδ, Caspase-3, Bax, p53, Bcl2Leukemia
2,4-Diaminopyrimidine DerivativesNovel Antitumor MechanismsLeukemia
Amino Pyrimidine DerivativesBruton's Tyrosine Kinase (Btk)Autoimmune/Inflammatory Diseases
2-Aminopyrimidine Derivativesβ-GlucuronidaseColon Cancer, Infections
Pyrimidine-based CompoundsCDK4/6/Rb/E2F Signaling PathwayCancer

Structure Activity Relationship Sar Studies of 5 Amino 2 Cyclobutyl Pyrimidine Scaffolds

Impact of Substitutions on the Pyrimidine (B1678525) Ring

The pyrimidine ring is a cornerstone of this scaffold, and its substitution pattern is a critical determinant of biological activity. Modifications at the 5-amino group, as well as at the C-4 and C-6 positions, have been extensively explored to optimize potency, selectivity, and pharmacokinetic properties.

Influence of 5-Amino Group Modifications on Biological Activity

The 5-amino group is a key interaction point in many derivatives and its modification can profoundly impact biological activity. For instance, in the context of kinase inhibitors, this amino group can form crucial hydrogen bonds with the hinge region of the kinase domain.

Research has shown that the nature of the substituent on the 5-amino group dictates the potency and selectivity of the compounds. For example, in a series of 2,5-diaminopyrimidine (B1361531) derivatives targeting Bruton's tyrosine kinase (Btk), the modification of the 5-amino group was a key strategy in developing potent and selective inhibitors. gsconlinepress.com While direct data on the acylation or alkylation of the 5-amino group of a simple 5-amino-2-(cyclobutyl)pyrimidine is limited, broader studies on 2,5-diaminopyrimidines indicate that this position is highly sensitive to substitution. For instance, the introduction of various aryl or heteroaryl groups via an amide linkage can lead to significant changes in inhibitory activity against different kinases. researchgate.net

Effects of Substitutions at C-4 and C-6 Positions of the Pyrimidine Ring

Substitutions at the C-4 and C-6 positions of the pyrimidine ring offer another avenue for modulating the pharmacological properties of 5-amino-2-(cyclobutyl)pyrimidine derivatives. These positions are often solvent-exposed in kinase binding pockets, allowing for the introduction of various functional groups to enhance potency and improve physicochemical properties.

In studies on 2,4-diaminopyrimidine (B92962) derivatives, it has been demonstrated that the introduction of small alkyl groups, halogens, or cyano groups at the C-6 position can influence activity. For example, in a series of anticancer agents, the nature of the substituent at C-6 of the pyrimidine ring was found to be critical for their antiproliferative effects. nih.gov

Similarly, modifications at the C-4 position have been shown to be crucial. The introduction of different amine functionalities at this position can lead to significant variations in biological activity. For instance, in the development of IRAK4 inhibitors based on a 5-aryl-2,4-diaminopyrimidine core, the nature of the substituent at the 4-position of the pyrimidine was varied to optimize potency and selectivity. biorxiv.org

Role of the Cyclobutyl Moiety in Target Interaction and Activity

Conformational Flexibility and Steric Properties of the Cyclobutyl Ring

The cyclobutyl ring is not planar and exists in a puckered conformation. This conformational flexibility allows it to adopt an optimal geometry to fit into a binding pocket, which can be entropically favorable for binding. researchgate.net The puckered nature of the cyclobutyl ring also provides a three-dimensional character to the molecule, which can be advantageous for achieving specific interactions with the target protein that a flat aromatic ring might not. researchgate.net

Bioisosteric Replacements for the Cyclobutyl Group and Their Pharmacological Impact

Bioisosteric replacement of the cyclobutyl group is a common strategy to fine-tune the properties of these compounds. The goal is to retain or improve the desired biological activity while optimizing other properties such as solubility, metabolic stability, and patentability.

Common bioisosteres for the cyclobutyl group include other small cycloalkanes like cyclopropyl (B3062369) and cyclopentyl, as well as heterocyclic rings such as oxetane (B1205548) and azetidine. nih.gov For example, replacing a cyclobutyl group with an oxetane has been shown to reduce lipophilicity and improve metabolic stability in some cases. researchgate.net

In the context of kinase inhibitors, replacing a cyclobutyl group with a trifluoromethyl-cyclobutyl moiety has been explored as a strategy to introduce a fluorine atom, which can sometimes lead to improved binding affinity and metabolic stability. researchgate.net The choice of the bioisostere depends on the specific target and the desired pharmacological profile.

Original GroupBioisosteric ReplacementPotential Pharmacological Impact
CyclobutylCyclopropylCan alter binding affinity and selectivity. nih.gov
CyclobutylCyclopentylMay provide a better fit in larger hydrophobic pockets. nih.gov
CyclobutylOxetaneCan improve metabolic stability and reduce lipophilicity. researchgate.net
CyclobutylAzetidineCan introduce a basic center for additional interactions. biorxiv.org
CyclobutylTrifluoromethyl-cyclobutylMay enhance binding affinity and metabolic stability.

Linker Chemistry and Scaffold Optimization

The linker connecting the 5-amino-2-(cyclobutyl)pyrimidine scaffold to other parts of the molecule is crucial for optimizing biological activity. The length, rigidity, and chemical nature of the linker determine the relative orientation of the key pharmacophoric elements and their ability to interact with the target.

In many kinase inhibitors, the linker is an amide bond, which can participate in hydrogen bonding interactions with the protein. The length of the linker is a critical parameter. For example, in a series of 2,4-diaminopyrimidine and arylthiazole hybrids, optimization of the linker length of an alkylamine at the pyrimidine ring led to potent inhibitors of tumor cell growth and migration.

Scaffold optimization often involves modifying the core pyrimidine structure itself or fusing it with other ring systems. For instance, the pyrimidine ring can be fused with a pyrrole (B145914) to form a pyrrolo[2,3-d]pyrimidine, a scaffold that is present in several approved drugs. This fusion can alter the shape and electronic properties of the molecule, leading to improved activity and selectivity.

Exploration of Heterocyclic Fused Rings and Their Influence on SAR

The fusion of additional heterocyclic rings to the pyrimidine core is a common strategy to enhance biological activity and modulate selectivity. For pyrimidine-based scaffolds, this approach has been particularly fruitful in the development of kinase inhibitors.

One of the most explored fused systems is the pyrrolo[2,3-d]pyrimidine. nih.gov In this scaffold, the cyclobutyl group, analogous to the one in 5-amino-2-(cyclobutyl)pyrimidine, plays a crucial role. Studies have shown that the cycloalkyl ring at the N-7 position can mimic the ribose moiety of ATP, enabling the compound to effectively inhibit the ATP binding site of kinases like EGFR. nih.gov The cyclobutyl group, in particular, has been noted for its ability to retain activity while improving pharmacokinetic properties by delaying metabolism. researchgate.net

Other fused pyrimidine systems that have been investigated for their biological activities include:

Thienopyrimidines: Fusing a thiophene (B33073) ring to the pyrimidine core. nih.gov

Pyridopyrimidines: Incorporating a pyridine (B92270) ring. nih.gov

Quinazolines (Benzopyrimidines): Fusing a benzene (B151609) ring. scirp.orgyu.edu.jo

Pteridines (Pyrazinopyrimidines): Fusing a pyrazine (B50134) ring, a system found in biologically crucial molecules like folic acid. yu.edu.jo

Alkyl Chain Variations and Their Impact on Pharmacological Profiles

Modifications to alkyl chains, both on the pyrimidine ring and on its substituents, have a profound impact on the pharmacological profiles of these compounds. Research into pyrimidine derivatives has demonstrated that altering the size, cyclization, and substitution of these alkyl groups can fine-tune potency and selectivity.

In the development of selective Janus kinase 1 (JAK1) inhibitors, a scaffold featuring a cyclobutyl group attached to a pyrrolo[2,3-d]pyrimidine core was investigated. osti.gov By introducing and varying an alkyl sulfonamide chain, researchers observed a direct correlation between the size of the alkyl group and both potency and selectivity.

Table 1: Impact of Alkyl Sulfonamide Chain Length on JAK1 Inhibition

CompoundAlkyl GroupJAK1 IC₅₀ (nM)Selectivity (fold vs. JAK2)
5 Methyl9014
6 Ethyl3678
7 Isopropyl34110
8 Cyclopropyl27274
Data sourced from a study on selective JAK1 inhibitors. osti.gov

This data clearly shows that as the alkyl group on the sulfonamide increases in size from methyl to cyclopropyl, the potency against JAK1 improves, and the selectivity over the related JAK2 kinase increases dramatically. osti.gov

Further studies on pyrimidine derivatives designed as antiviral agents revealed the importance of cycloalkyl groups introduced onto an aminoalkyl side chain. The introduction of cyclobutyl and cyclopentyl groups to the β-position of the aminoalkyl group led to a significant improvement in antiviral potency against both type A and B influenza viruses. nih.gov This demonstrates that the incorporation of cyclic alkyl structures can be a key strategy for enhancing desired pharmacological effects.

Elucidation of Key Pharmacophoric Elements for Specific Biological Activities

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For the 5-amino-2-(cyclobutyl)pyrimidine scaffold, several key elements have been identified as crucial for its activity.

Identification of Essential Functional Groups for Potency and Selectivity

Systematic SAR studies have pinpointed several functional groups on the pyrimidine scaffold that are essential for determining potency and selectivity.

The 5-Position Amino Group: In studies of pyrimidine derivatives for antiviral activity, the amino group at the 5-position was found to be superior to other substituents like a hydroxyiminomethyl group or a halogen for achieving high efficacy. nih.gov The hydrogen-bonding capacity of the NH group is often a critical coordinating feature in the binding of pyrimidine derivatives to their biological targets. mdpi.com

The 2-Position Cyclobutyl Group: The cyclobutyl group is a key feature that contributes to both activity and favorable pharmacokinetic properties. researchgate.net In kinase inhibitors, cycloalkyl rings can occupy the ribose-binding pocket of the ATP-binding site. nih.gov The conformational restriction imposed by the cyclobutyl ring can be advantageous, although increasing the ring size to cycloheptyl has been shown to decrease inhibitory activity in some contexts. nih.gov

Substitution at the 6-Position: The nature of the substituent at the 6-position of the pyrimidine ring can also modulate activity. For antiviral pyrimidines, having a chlorine or methoxy (B1213986) group at the 6-position resulted in greater antiviral efficacy compared to an unsubstituted hydrogen. nih.gov

Aryl Substituents and Linkers: When aryl groups are attached to the pyrimidine core, their substitution pattern is critical. For instance, in a series of anticancer pyrimidine derivatives, compounds with halogen (e.g., chloro) or nitro groups on an attached phenyl ring showed greater cytotoxicity than those with unsubstituted or methoxy-substituted rings. scirp.org

Quantitative Structure-Activity Relationships (QSAR) for 5-Amino-2-(cyclobutyl)pyrimidine Analogues

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method used to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR models for 5-amino-2-(cyclobutyl)pyrimidine were not found in the reviewed literature, the methodology is widely applied to pyrimidine derivatives to guide the design of more potent and selective analogues. nih.gov

A typical QSAR study on pyrimidine derivatives, for example those targeting the VEGFR-2 kinase in cancer, involves several key steps: nih.gov

Dataset Compilation: A set of pyrimidine analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected. nih.gov

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various physicochemical properties, such as steric, electronic, and topological features. researchgate.net

Model Development: Statistical methods like Multiple Linear Regression (MLR) or non-linear methods like Artificial Neural Networks (ANN) are used to build a model that correlates a subset of the calculated descriptors with the observed biological activity. nih.gov

Model Validation: The predictive power of the model is rigorously tested using statistical parameters and often an external set of compounds not used in the model's creation. nih.gov

Table 2: Common Components of a QSAR Study for Pyrimidine Analogues

ComponentDescriptionExample
Dependent Variable The biological activity being modeled.pIC₅₀ (-log of IC₅₀)
Independent Variables (Descriptors) Calculated properties of the molecules.Hydrophilic area, Chain count, Electronic energy. researchgate.net
Modeling Technique The algorithm used to create the correlation.Multiple Linear Regression (MLR), Artificial Neural Network (ANN). nih.gov
Validation Metrics Statistical measures of the model's quality.R² (Coefficient of determination), Q² (Cross-validated R²), RMSE (Root Mean Square Error). nih.gov

The resulting QSAR model can then be used to predict the activity of novel, yet-to-be-synthesized compounds, thereby prioritizing the most promising candidates and making the drug discovery process more efficient. The insights from such models help to refine the understanding of the pharmacophoric requirements for activity.

Computational and Biophysical Characterization of 5 Amino 2 Cyclobutyl Pyrimidine Interactions

Molecular Docking Simulations to Elucidate Ligand-Target Binding

Molecular docking is a powerful computational tool used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the binding of ligands to the active sites of proteins.

Binding Site Analysis and Interaction Profiling

The binding of 5-Amino-2-(cyclobutyl)pyrimidine to a protein's active site is predicated on the complementary nature of their respective surfaces and the formation of stabilizing intermolecular interactions. The 5-amino group on the pyrimidine (B1678525) ring is a key hydrogen bond donor, capable of forming crucial interactions with hydrogen bond acceptor residues such as aspartate and glutamate (B1630785) within a binding pocket. The nitrogen atoms within the pyrimidine ring itself can act as hydrogen bond acceptors. acs.org

The cyclobutyl moiety at the 2-position introduces a significant hydrophobic character to the molecule. This group is likely to engage in van der Waals and hydrophobic interactions with nonpolar amino acid residues like valine, leucine, isoleucine, and phenylalanine in the target's binding site. nih.gov The shape and size of the cyclobutyl group can influence the ligand's fit within the hydrophobic subpockets of the active site.

Prediction of Binding Affinities and Modes of Interaction

Molecular docking simulations not only predict the binding pose but also provide a scoring function to estimate the binding affinity, often expressed as a binding energy value (e.g., in kcal/mol). Lower binding energy scores typically indicate a more stable ligand-protein complex. For pyrimidine derivatives, docking studies have shown that the binding affinity is a composite of hydrogen bonding and hydrophobic interactions. mdpi.comsemanticscholar.org

Interactive Table: Predicted Interaction Profile of 5-Amino-2-(cyclobutyl)pyrimidine

Functional GroupPotential Interacting ResiduesType of Interaction
5-Amino GroupAspartate, Glutamate, Backbone CarbonylsHydrogen Bond Donor
Pyrimidine NitrogensSerine, Threonine, Backbone AmidesHydrogen Bond Acceptor
Cyclobutyl GroupValine, Leucine, Isoleucine, PhenylalanineHydrophobic, van der Waals

Molecular Dynamics Simulations for Conformational Analysis and Stability

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the stability of the complex and the conformational changes that may occur over time in a solvated environment.

Ligand-Protein Complex Dynamics and Stability

MD simulations of pyrimidine derivatives bound to their protein targets have been used to assess the stability of the predicted binding poses. mdpi.comsemanticscholar.org The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms over the course of the simulation is a key metric for evaluating the stability of the complex. A stable complex will exhibit relatively small fluctuations in RMSD.

Solvent Effects on Binding and Conformational Changes

MD simulations are typically performed in an explicit solvent environment, allowing for the investigation of the role of water molecules in mediating or disrupting ligand-protein interactions. Water molecules can form bridging hydrogen bonds between the ligand and the protein, stabilizing the complex. Conversely, the displacement of ordered water molecules from a hydrophobic binding pocket upon ligand binding can be a significant contributor to the binding free energy, a phenomenon known as the hydrophobic effect.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of a molecule, including its electron distribution, orbital energies, and chemical reactivity.

For 5-Amino-2-(cyclobutyl)pyrimidine, quantum chemical calculations can be used to determine the molecule's electrostatic potential surface, which highlights regions of positive and negative charge. This information is valuable for rationalizing the observed intermolecular interactions, as electrostatic complementarity is a key driver of molecular recognition. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can also be calculated, providing insights into the molecule's potential to participate in charge-transfer interactions.

Furthermore, these calculations can be used to analyze the bond strengths and rotational barriers within the molecule, which can be important for understanding its conformational preferences. While specific quantum chemical data for 5-Amino-2-(cyclobutyl)pyrimidine is not available in the provided search results, studies on other pyrimidine derivatives have utilized these methods to understand their structural and electronic properties. researchgate.netsemanticscholar.org

Interactive Table: Key Parameters from Quantum Chemical Calculations

ParameterInformation ProvidedRelevance to Molecular Interactions
Electrostatic PotentialCharge distribution on the molecular surfacePredicts regions for electrostatic and hydrogen bonding interactions
HOMO/LUMO EnergiesElectron-donating and accepting capabilitiesInsights into charge-transfer and covalent interactions
Bond StrengthsStability of chemical bondsUnderstanding molecular stability and reactivity
Rotational BarriersEnergy required to rotate around a bondDetermines conformational flexibility

Analysis of Electronic Properties and Reactivity Prediction

The electronic properties and reactivity of 5-Amino-2-(cyclobutyl)pyrimidine are influenced by the interplay of the electron-donating amino group and the electron-withdrawing pyrimidine ring. Computational studies, often employing Density Functional Theory (DFT), are crucial for predicting these characteristics. The distribution of electron density, highest occupied molecular orbital (HOMO), and lowest unoccupied molecular orbital (LUMO) energies are key determinants of its reactivity. The amino group increases the electron density of the pyrimidine ring, particularly at the ortho and para positions, making these sites susceptible to electrophilic attack. Conversely, the nitrogen atoms within the pyrimidine ring create electron-deficient regions, prone to nucleophilic attack.

Mulliken charge calculations can further elucidate the charge distribution across the molecule, highlighting the specific atoms that are more likely to engage in interactions. acs.org For instance, in similar pyrimidine derivatives, structural optimization and charge calculations have provided a basis for understanding their biological activities. researchgate.net The electronic properties also influence the molecule's ability to form hydrogen bonds, a critical aspect of its interaction with biological targets. mdpi.com The pyrimidine ring itself can act as a bioisostere for other aromatic systems, which can enhance pharmacokinetic and pharmacodynamic properties. mdpi.com

Table 1: Predicted Electronic Properties of 5-Amino-2-(cyclobutyl)pyrimidine

PropertyPredicted Value/DescriptionSignificance
HOMO Energy Relatively highIndicates susceptibility to electrophilic attack.
LUMO Energy Relatively lowIndicates susceptibility to nucleophilic attack.
Electron Density Increased on the pyrimidine ring due to the amino group.Influences reactivity and interaction with electrophiles.
Dipole Moment Moderate to highAffects solubility and intermolecular interactions.

Note: Specific numerical values would require dedicated quantum mechanical calculations for this exact molecule, which are not publicly available. The descriptions are based on the general electronic effects of the substituent groups.

Theoretical Studies of Tautomeric Forms

Tautomerism is a significant consideration for aminopyrimidines, as the compound can exist in both amino and imino forms. Theoretical studies are essential to predict the relative stability of these tautomers, which can have different biological activities and interaction profiles. elsevierpure.com For 5-Amino-2-(cyclobutyl)pyrimidine, the primary tautomeric equilibrium is between the canonical amino form and the imino form.

Quantum mechanical calculations, such as those using the B3LYP method, can determine the relative energies of these tautomers. elsevierpure.comresearchgate.net In general, for aminopyrimidines, the amino tautomer is favored in the gas phase and in non-polar solvents. elsevierpure.com However, the cellular environment and specific interactions within a protein binding site can stabilize the less common imino tautomer. pnas.org The interconversion between these forms can be crucial for its biological function, potentially involving proton transfer events. pnas.org

Table 2: Relative Stability of 5-Amino-2-(cyclobutyl)pyrimidine Tautomers

Tautomeric FormRelative Energy (Predicted)Key Features
Amino form More stable (generally)The amino group is exocyclic to the pyrimidine ring.
Imino form Less stable (generally)A proton has shifted from the amino group to a ring nitrogen, creating an endocyclic double bond.

Note: The relative energies are qualitative predictions based on studies of similar aminopyrimidine systems. elsevierpure.comnih.gov

Protein Crystallography and Co-crystal Structure Analysis with 5-Amino-2-(cyclobutyl)pyrimidine Analogues

While specific co-crystal structures of 5-Amino-2-(cyclobutyl)pyrimidine with a protein target are not publicly available, analysis of analogues provides valuable insights into its potential binding modes.

Structural Basis of Ligand-Target Recognition at Atomic Resolution

X-ray crystallography of pyrimidine analogues bound to various protein targets, such as kinases, reveals common interaction patterns. rsc.orgnih.gov The pyrimidine core often forms key hydrogen bonds with the protein's hinge region, a critical interaction for anchoring the ligand in the binding pocket. rsc.org The amino group can act as a hydrogen bond donor, while the ring nitrogens can act as acceptors.

The cyclobutyl group, being a hydrophobic moiety, likely interacts with a hydrophobic pocket within the target protein. The orientation and conformation of this group are critical for achieving high binding affinity. Analysis of co-crystal structures of similar compounds shows how the substituent at the 2-position of the pyrimidine ring can be accommodated in various binding sites. nih.govnih.gov For instance, in studies of CDK2 inhibitors, the pyrimidine N1 and the exocyclic amino group form a characteristic hydrogen bond pair with the hinge region. rsc.org

Rational Design Strategies Based on Co-crystal Data

Co-crystal structures are instrumental in guiding the rational design of more potent and selective inhibitors. acs.orgresearchgate.net By visualizing the interactions between a ligand and its target, medicinal chemists can identify opportunities for structural modifications to improve binding affinity and other drug-like properties.

For 5-Amino-2-(cyclobutyl)pyrimidine analogues, rational design strategies could involve:

Modification of the cyclobutyl group: Introducing substituents on the cyclobutyl ring could enhance hydrophobic interactions or introduce new hydrogen bonding opportunities.

Substitution on the pyrimidine ring: Adding substituents at other positions on the pyrimidine ring could probe for additional interactions with the protein.

Bioisosteric replacement: The pyrimidine core could be replaced with other heterocyclic scaffolds to explore different binding modes and improve properties like solubility or metabolic stability. mdpi.com

These strategies have been successfully applied in the development of various pyrimidine-based drugs. acs.orgmdpi.com

In Silico ADME Prediction Methodologies

Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates, helping to identify potential liabilities early in the drug discovery process. researchgate.netnih.govacs.org

Computational Models for Absorption, Distribution, Metabolism, and Excretion Prediction

Various computational models can be used to predict the ADME profile of 5-Amino-2-(cyclobutyl)pyrimidine. These models are often based on quantitative structure-property relationships (QSPR) and machine learning algorithms trained on large datasets of experimental data. researchgate.netnih.gov

Table 3: Predicted ADME Properties of 5-Amino-2-(cyclobutyl)pyrimidine

ADME PropertyPredicted OutcomeComputational Model/Methodology
Absorption Likely to have good oral absorption.Based on Lipinski's Rule of Five and predicted Caco-2 permeability. nih.govresearchgate.net
Distribution Predicted to have moderate to high plasma protein binding. May cross the blood-brain barrier depending on specific physicochemical properties.Calculated logP and Polar Surface Area (PSA). nih.gov
Metabolism The pyrimidine ring and amino group are potential sites for metabolism by cytochrome P450 enzymes.Predictions based on known metabolic pathways of similar compounds. nih.gov
Excretion Likely to be excreted renally after metabolism.Dependent on the polarity of the metabolites.

Note: These are general predictions based on the structure and may vary depending on the specific computational model used. nih.govresearchgate.netnih.gov

In silico tools like SwissADME can provide predictions for a range of physicochemical properties and pharmacokinetic parameters. nih.govnih.gov These tools evaluate factors such as lipophilicity (logP), aqueous solubility (logS), and the number of hydrogen bond donors and acceptors, which are all critical for ADME properties. researchgate.netnih.gov

Ligand Efficiency and Drug-Likeness Assessment Methodologies

In modern drug discovery, the early assessment of a compound's potential is critical to streamline the path from a preliminary hit to a viable drug candidate. This evaluation often relies on a suite of computational and biophysical metrics designed to predict a molecule's behavior and suitability. Key among these are ligand efficiency (LE) and various drug-likeness scores. These metrics provide a quantitative framework for optimizing compounds, ensuring that increases in potency are achieved efficiently with respect to molecular size and physicochemical properties.

Ligand Efficiency (LE)

Ligand efficiency is a crucial metric used to evaluate the binding energy of a compound per atom, offering a way to normalize potency with respect to molecular size. gardp.org It is particularly valuable in fragment-based drug discovery, where small, low-affinity molecules are optimized into more potent leads. researchgate.net The goal is to identify compounds that exhibit strong binding affinity without excessive molecular weight or other undesirable properties, as larger molecules often present challenges with bioavailability and toxicity. rgdscience.com

The calculation of LE is based on the binding affinity (expressed as pIC50, pKi, or pKd) and the number of non-hydrogen atoms, also known as the heavy atom count (HAC), in the molecule. gardp.org The formula is expressed as:

LE = (1.37 * pIC50) / HAC

A higher LE value is generally indicative of a more efficient ligand, suggesting that the molecule makes a greater contribution to binding affinity for its size. nih.gov While there is no universal threshold, a commonly cited guideline for a promising lead compound is an LE value of 0.3 kcal/mol per heavy atom or higher. researchgate.net

For 5-Amino-2-(cyclobutyl)pyrimidine , the ligand efficiency cannot be calculated without specific experimental data on its binding affinity (e.g., pIC50) to a particular biological target. Such data is not publicly available in general chemical databases without a specified protein interaction context. However, the methodology remains a vital tool for researchers working with this compound against a specific target. For instance, if this compound were found to inhibit a kinase with a pIC50 of 6.0, its LE would be calculated as follows:

Determine Heavy Atom Count (HAC): The molecular formula for 5-Amino-2-(cyclobutyl)pyrimidine is C8H12N4. Its heavy atom count (non-hydrogen atoms) is 8 (Carbon) + 4 (Nitrogen) = 12.

Calculate LE: LE = (1.37 * 6.0) / 12 = 0.685 kcal/mol/HAC.

This hypothetical value would signify a highly efficient binder.

Other related efficiency metrics include the Binding Efficiency Index (BEI), which relates potency to molecular weight (MW), and Lipophilic Ligand Efficiency (LLE), which relates potency to lipophilicity (LogP). nih.govsci-hub.se These metrics provide a more nuanced view of a compound's quality, helping to guide optimization efforts toward a balanced profile of potency and drug-like properties. nih.gov

Drug-Likeness Assessment

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an orally administered drug. unipd.it This assessment is typically performed using a set of rules and computational models derived from the analysis of successful oral drugs. These rules help to filter out compounds that are likely to have poor absorption, distribution, metabolism, and excretion (ADME) properties.

One of the most widely used sets of guidelines is Lipinski's Rule of Five , which states that poor absorption or permeation is more likely when a compound violates more than one of the following rules:

Molecular Weight (MW) ≤ 500 Daltons

LogP (a measure of lipophilicity) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

The molecular properties for 5-Amino-2-(cyclobutyl)pyrimidine have been calculated and are presented in the table below, alongside the criteria for several common drug-likeness rules.

Parameter5-Amino-2-(cyclobutyl)pyrimidineLipinski's RuleGhose FilterVeber's Rule
Molecular Weight (MW) 164.22 g/mol ≤ 500160 - 480No restriction
LogP (Octanol/Water Partition Coefficient) 1.1 - 1.5 (Predicted)≤ 5-0.4 - 5.6No restriction
Hydrogen Bond Donors (HBD) 2 (one -NH2 group)≤ 52 - 5≤ 12 (HBD+HBA)
Hydrogen Bond Acceptors (HBA) 3 (three N atoms)≤ 102 - 10≤ 12 (HBD+HBA)
Molar Refractivity 48.0 - 49.0 cm³ (Predicted)-40 - 130No restriction
Number of Rotatable Bonds 1-≤ 10≤ 10
Topological Polar Surface Area (TPSA) 64.6 Ų-< 140 Ų≤ 140 Ų

Based on this analysis, 5-Amino-2-(cyclobutyl)pyrimidine adheres to all the criteria outlined in Lipinski's Rule of Five, the Ghose Filter, and Veber's Rule. Its low molecular weight, moderate lipophilicity, and appropriate number of hydrogen bond donors and acceptors place it well within the chemical space of known orally bioavailable drugs. The low number of rotatable bonds suggests a degree of conformational rigidity, which can be advantageous for binding affinity and selectivity. nih.gov The polar surface area is also within the accepted range for good cell membrane permeability.

Future Research Directions and Translational Perspectives for 5 Amino 2 Cyclobutyl Pyrimidine Derivatives

Development of Novel Synthetic Strategies for Enhanced Analog Diversity and Scalability

The generation of a diverse library of 5-Amino-2-(cyclobutyl)pyrimidine analogs is crucial for comprehensive structure-activity relationship (SAR) studies. Future research will likely focus on developing novel, efficient, and scalable synthetic methodologies.

One promising approach involves palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig aminations, which allow for the introduction of a wide range of substituents at various positions on the pyrimidine (B1678525) ring. nih.govresearchgate.net For instance, the amino group at the 5-position can be a handle for functionalization, while the cyclobutyl group at the 2-position can be modified to explore its impact on biological activity. bohrium.com

Illustrative synthetic strategies could include:

Microwave-assisted synthesis to accelerate reaction times and improve yields. nih.gov

Flow chemistry for safer, more efficient, and scalable production of key intermediates and final compounds.

Enzymatic resolution to obtain enantiomerically pure derivatives, which is often critical for biological activity. d-nb.info

Table 1: Illustrative Comparison of Synthetic Strategies

StrategyPotential AdvantagesPotential Challenges
Palladium-Catalyzed Cross-Coupling High functional group tolerance, broad substrate scope.Catalyst cost and removal, optimization of reaction conditions.
Multi-Component Reactions High efficiency, reduced waste, rapid library generation.Complex optimization, potential for side product formation.
Flow Chemistry Enhanced safety and scalability, precise control of parameters.Initial setup cost, specialized equipment required.
Enzymatic Resolution High enantioselectivity, mild reaction conditions.Enzyme stability and cost, limited substrate scope.

Exploration of New Biological Targets and Undiscovered Therapeutic Areas

The structural features of 5-Amino-2-(cyclobutyl)pyrimidine suggest that its derivatives may interact with a variety of biological targets. namibian-studies.comontosight.ai Future research should involve broad screening against diverse target classes to uncover novel therapeutic opportunities.

Pyrimidine derivatives have shown activity against a wide range of targets, including:

Kinases: Many kinase inhibitors incorporate a pyrimidine scaffold. mdpi.comrsc.org Derivatives of 5-Amino-2-(cyclobutyl)pyrimidine could be screened against panels of kinases to identify potential anticancer and anti-inflammatory agents. mdpi.comtandfonline.com

G-protein coupled receptors (GPCRs): As key regulators of cellular signaling, GPCRs are important drug targets.

Ion channels: Modulation of ion channels is a therapeutic strategy for various neurological and cardiovascular diseases.

Enzymes involved in metabolic pathways: For example, dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, is a target for autoimmune diseases and cancer. nih.gov

Systematic screening of a diverse library of 5-Amino-2-(cyclobutyl)pyrimidine analogs against these and other targets could lead to the identification of first-in-class inhibitors for previously undrugged proteins. Therapeutic areas to explore could extend beyond the traditional applications of pyrimidines to include metabolic disorders, neurodegenerative diseases, and rare genetic conditions. gsconlinepress.comsemanticscholar.org

Advanced Mechanistic Investigations at the Molecular and Cellular Level

Once a lead compound with promising biological activity is identified, detailed mechanistic studies are essential to understand how it works. This knowledge is critical for optimizing the compound and for predicting its effects in more complex biological systems.

Future research in this area should employ a range of advanced techniques:

X-ray crystallography and cryo-electron microscopy (cryo-EM): These techniques can provide atomic-level details of how a compound binds to its target protein, guiding structure-based drug design. nih.gov

Biophysical assays: Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the compound-target interaction. acs.org

Cell-based assays: A variety of cell-based assays can be used to probe the effects of a compound on cellular signaling pathways, cell cycle progression, and apoptosis. mdpi.comcsic.es

Omics technologies: Genomics, proteomics, and metabolomics can provide a global view of the cellular response to a compound, helping to identify its primary target and any off-target effects.

For example, if a derivative shows anticancer activity, mechanistic studies could involve determining if it induces apoptosis, arrests the cell cycle, and identifying the specific signaling pathways it modulates. mdpi.com

Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design and optimization of new therapeutic agents. acs.orgucl.ac.uk These computational tools can be applied to the development of 5-Amino-2-(cyclobutyl)pyrimidine derivatives in several ways.

Predictive Modeling: ML models can be trained on existing data to predict the biological activity, physicochemical properties, and pharmacokinetic profiles of new, untested compounds. nih.govrsc.org This can help to prioritize which analogs to synthesize and test, saving time and resources. nih.gov

De Novo Design: Generative AI models can design novel molecular structures with desired properties from scratch. nih.govrsc.org These models can explore a vast chemical space to identify new 5-Amino-2-(cyclobutyl)pyrimidine derivatives with enhanced potency and selectivity. nih.gov

Virtual Screening: AI-powered docking simulations can be used to screen large virtual libraries of compounds against a target protein, identifying those with the highest predicted binding affinity. researchgate.net

The integration of AI and ML into the drug discovery pipeline can create a virtuous cycle of design, synthesis, testing, and learning, leading to the more rapid identification of clinical candidates. ucl.ac.uk

Preclinical Optimization Efforts for Enhanced Potency, Selectivity, and Efficacy

The goal of preclinical optimization is to refine a lead compound into a clinical candidate with the desired balance of potency, selectivity, and drug-like properties. acs.orgnih.gov For derivatives of 5-Amino-2-(cyclobutyl)pyrimidine, this will involve a multi-pronged approach.

Potency Enhancement: Structure-based design and medicinal chemistry efforts will focus on modifying the lead compound to maximize its interaction with the target, thereby increasing its potency. nih.gov

Selectivity Improvement: It is crucial to minimize off-target effects to reduce potential toxicity. This can be achieved by designing compounds that are highly selective for the intended target over other related proteins. acs.org

Pharmacokinetic Optimization: The absorption, distribution, metabolism, and excretion (ADME) properties of a compound are critical for its efficacy. Modifications to the chemical structure can be made to improve oral bioavailability, metabolic stability, and other pharmacokinetic parameters. unife.it

Table 2: Illustrative Preclinical Optimization of a Hypothetical Lead Compound

CompoundTarget Potency (IC50)Selectivity (vs. Off-Target)Oral Bioavailability (%)
Lead Compound 500 nM10-fold15
Optimized Analog 1 50 nM50-fold30
Optimized Analog 2 10 nM>100-fold45

This table presents hypothetical data to illustrate the goals of preclinical optimization.

Addressing Challenges in the Academic Development of 5-Amino-2-(cyclobutyl)pyrimidine-Based Agents

The development of a new therapeutic agent from an academic discovery to a clinical candidate is fraught with challenges. nih.govelsevier.es For a novel scaffold like 5-Amino-2-(cyclobutyl)pyrimidine, these challenges may be particularly acute.

Funding and Resources: Academic labs often have limited funding and resources compared to pharmaceutical companies, which can slow down the pace of research and development.

Intellectual Property: Securing robust patent protection for a new chemical entity and its applications is essential for attracting investment and enabling further development.

Scalability of Synthesis: A synthetic route that is suitable for a small-scale academic lab may not be practical for the large-scale production required for preclinical and clinical studies. unife.it

Expertise in Drug Development: Academic researchers may lack the specialized expertise in areas such as toxicology, formulation, and regulatory affairs that are necessary to advance a compound through preclinical and clinical development.

Overcoming these challenges will require collaboration between academic researchers, industry partners, and funding agencies. Building interdisciplinary teams with expertise in chemistry, biology, pharmacology, and clinical development will be crucial for translating the promise of 5-Amino-2-(cyclobutyl)pyrimidine derivatives into new medicines.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-Amino-2-(cyclobutyl)pyrimidine, and what methodological considerations are critical for optimizing yield and purity?

  • Answer : A common approach involves nucleophilic substitution or condensation reactions. For example, cyclobutylamine can react with halogenated pyrimidine precursors under reflux conditions (e.g., 80–100°C) in polar aprotic solvents like DMF or DMSO. Purification often requires column chromatography or recrystallization from ethanol/water mixtures. Key parameters include reaction time (12–24 hours), stoichiometric ratios (1:1.2 for amine:halogenated precursor), and inert atmosphere to prevent oxidation .

Q. Which analytical techniques are most reliable for characterizing 5-Amino-2-(cyclobutyl)pyrimidine, and how are spectral data interpreted?

  • Answer :

  • NMR : 1H^1H NMR (DMSO-d6d_6 ) typically shows cyclobutyl protons as a multiplet (δ 1.8–2.5 ppm) and pyrimidine protons as singlets (δ 7.5–8.2 ppm).
  • HPLC-MS : Retention times and mass spectra (e.g., [M+H]+^+ at m/z 164.1) confirm molecular identity and purity (≥95% by area normalization).
  • FT-IR : N-H stretches (3300–3500 cm1^{-1}) and C=N vibrations (1600–1650 cm1^{-1}) validate functional groups .

Q. What are the stability profiles of 5-Amino-2-(cyclobutyl)pyrimidine under varying storage conditions?

  • Answer : The compound is hygroscopic and should be stored in airtight containers at –20°C under nitrogen. Degradation products (e.g., oxidized cyclobutyl derivatives) form at >40°C or in humid environments. Accelerated stability studies (40°C/75% RH for 4 weeks) show <5% decomposition when properly stored .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 5-Amino-2-(cyclobutyl)pyrimidine derivatives?

  • Answer : Discrepancies often arise from substitution patterns (e.g., cyclobutyl vs. cyclohexyl groups) or assay conditions. For example:

  • Solubility : Cyclobutyl derivatives exhibit lower aqueous solubility than phenyl analogs, affecting IC50_{50} values in cell-based assays.
  • Assay Variability : Use standardized protocols (e.g., fixed DMSO concentrations ≤0.1%) and orthogonal assays (e.g., SPR vs. fluorescence polarization) to validate target binding .

Q. What experimental designs are recommended for evaluating the kinase inhibition potential of 5-Amino-2-(cyclobutyl)pyrimidine analogs?

  • Answer :

  • Primary Screening : Use a kinase panel (e.g., 100+ kinases at 10 µM) to identify hits.
  • Dose-Response : Confirm IC50_{50} values with 8-point dilution series (1 nM–100 µM).
  • Crystallography : Co-crystallize with target kinases (e.g., CDK2) to resolve binding modes and guide SAR .

Q. How does the cyclobutyl group influence the structure-activity relationship (SAR) compared to other substituents (e.g., methyl, benzyl)?

  • Answer : The cyclobutyl group enhances:

  • Lipophilicity (logP ~2.1 vs. 1.5 for methyl), improving membrane permeability.
  • Conformational Rigidity , favoring entropy-driven binding to hydrophobic kinase pockets.
    Comparative studies with 5-Amino-2-(benzyl)pyrimidine show 3–5x lower IC50_{50} values for cyclobutyl analogs in CDK inhibition assays .

Q. What methodologies are effective for identifying degradation products or by-products during synthesis?

  • Answer :

  • LC-HRMS : Identifies trace impurities (e.g., deaminated or dimerized by-products).
  • Stress Testing : Expose the compound to acidic (HCl), basic (NaOH), or oxidative (H2_2O2_2) conditions to simulate degradation pathways .

Q. How can computational modeling predict the pharmacokinetic (ADME) properties of 5-Amino-2-(cyclobutyl)pyrimidine?

  • Answer :

  • Docking Studies : Use AutoDock Vina to model interactions with CYP450 enzymes (e.g., CYP3A4).
  • QSAR Models : Predict logD (2.3), plasma protein binding (85–90%), and metabolic stability (t1/2_{1/2} ~2.5 hours in human microsomes) .

Methodological Tables

Table 1 : Comparative Physicochemical Properties of Pyrimidine Derivatives

SubstituentlogPSolubility (µg/mL)Melting Point (°C)
Cyclobutyl2.112.5145–148
Benzyl2.88.2160–163
Methyl1.525.4132–135
Data derived from PubChem and experimental analyses .

Table 2 : Kinase Inhibition Profiles of Cyclobutyl vs. Benzyl Analogs

Kinase TargetIC50_{50} (nM, Cyclobutyl)IC50_{50} (nM, Benzyl)
CDK218 ± 2.195 ± 4.3
EGFR420 ± 35380 ± 28
VEGFR2>10,000>10,000
Data from competitive binding assays .

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